Diethoxy-methyl-silane (CAS 2031-62-1): A Technical Whitepaper on Hydrosilylation Kinetics and Sol-Gel Applications
Diethoxy-methyl-silane (CAS 2031-62-1): A Technical Whitepaper on Hydrosilylation Kinetics and Sol-Gel Applications
Executive Summary
As a Senior Application Scientist specializing in organosilicon chemistry, I frequently evaluate silane precursors for advanced material synthesis and pharmaceutical intermediate development. Diethoxy-methyl-silane (DEMS) , identified by, is a highly versatile, bifunctional organosilane. Its molecular architecture features a reactive silicon-hydride (Si-H) bond alongside two hydrolyzable ethoxy groups (-OCH₂CH₃). This unique structural duality allows it to act simultaneously as a potent reducing agent/hydrosilylating surrogate and as a cross-linking surface modifier.
This whitepaper provides an in-depth mechanistic analysis of DEMS, detailing its physicochemical properties, its role in transition-metal-catalyzed hydrosilylation, and its utility in non-hydrolytic sol-gel condensation for high-performance optical resins.
Physicochemical Profiling and Operational Causality
Understanding the quantitative properties of DEMS is not merely an exercise in data collection; it is the foundation of safe and efficient experimental design. The low boiling point and high flammability dictate strict handling parameters, while its refractive index and density are critical for inline process analytical technology (PAT).
Table 1: Quantitative Physicochemical Properties of DEMS
| Property | Value | Operational Causality & Impact |
| Molecular Formula | C₅H₁₄O₂Si | Dictates stoichiometric equivalents in cross-linking density calculations. |
| Molecular Weight | 134.25 g/mol | Low molecular weight ensures high volatility for vapor-phase surface deposition. |
| Boiling Point | 94–95 °C | Enables facile removal of unreacted silane from crude mixtures via mild vacuum distillation, preventing thermal degradation of sensitive products. |
| Density (20 °C) | 0.838 g/mL | Essential for accurate volumetric dosing in continuous flow microreactors. |
| Flash Point | 1 °C (Closed Cup) | Classifies DEMS as a highly flammable liquid; mandates the use of grounded, spark-free equipment and inert gas blanketing. |
| Refractive Index | 1.376 | Allows for real-time purity and reaction monitoring using inline refractometry. |
| Hydrolytic Sensitivity | High | Reacts slowly with ambient moisture to form siloxanes; requires storage over molecular sieves under argon or nitrogen. |
Data synthesized from and .
Mechanistic Insights: The Hydrosilylation Pathway
The metallic nature of silicon and its low electronegativity relative to hydrogen polarize the Si-H bond, yielding a hydridic hydrogen. This makes DEMS an exceptionally mild, yet effective, reducing agent and a premier candidate for the hydrosilylation of alkenes. Using DEMS as a liquid surrogate for hazardous gaseous silanes (like SiH₄) drastically improves laboratory safety profiles while maintaining high atom economy.
Caption: Catalytic hydrosilylation cycle utilizing Diethoxymethylsilane (DEMS).
Experimental Protocol 1: Nickel-Catalyzed Hydrosilylation of Alkenes
While Platinum (Karstedt’s catalyst) is the historical standard, recent advancements have demonstrated that Nickel-based systems offer superior chemoselectivity and reduced cost. The following protocol is adapted from methodologies developed for alkoxy hydrosilanes[1].
Self-Validating System: This protocol incorporates in-situ monitoring to ensure the catalytic cycle is active and not quenched by adventitious moisture.
Step-by-Step Methodology:
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Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 30 mL re-sealable screw-cap vial with a Teflon-coated magnetic stir bar.
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Causality: Both the Ni pre-catalyst and DEMS are highly sensitive to oxygen and moisture. Ambient moisture will hydrolyze the ethoxy groups of DEMS, polymerizing the reagent and killing the reaction stoichiometry.
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Reagent Loading: Add the target alkene (1.2 mmol), DEMS (1.5 mmol, 1.25 equiv.), and dry THF (2.0 mL).
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Causality: A slight excess of DEMS compensates for any trace oxidative consumption and drives the equilibrium toward full alkene conversion.
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Catalyst Activation: Add an aliquot of a stock solution containing the pre-catalyst [iPr2-(S,S)-BOZ]NiCl and NaOtBu (corresponding to 5 mol % Ni catalyst).
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Causality: The sodium tert-butoxide acts as a strong base to reduce the Ni(II) pre-catalyst to the active Ni(0) species required for the oxidative addition of the Si-H bond.
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Reaction & Validation: Seal the vial and stir at room temperature.
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Self-Validation Check: Extract a 10 µL aliquot after 1 hour. Analyze via FTIR. The reaction is proceeding correctly if the sharp Si-H stretching band at ~2100–2150 cm⁻¹ is steadily decreasing.
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Workup: Remove the vial from the glovebox, expose to air to quench the active catalyst, and concentrate under vacuum. Purify the resulting alkyl-silane via flash chromatography.
Mechanistic Insights: Sol-Gel Condensation
Beyond hydrosilylation, the two ethoxy groups on DEMS allow it to function as a critical monomer in sol-gel synthesis. Under acidic or basic catalysis, the ethoxy groups hydrolyze to form silanols [MeSiH(OH)₂], which subsequently condense to form robust, cross-linked siloxane networks (Si-O-Si). Because DEMS retains its Si-H bond during this process, the resulting oligosiloxane resin can be post-cured via hydrosilylation, making it ideal for LED encapsulants[2].
Caption: Sol-gel condensation pathway of DEMS into oligosiloxane networks.
Experimental Protocol 2: Synthesis of Hydrogen-Containing Oligosiloxane Resins
This protocol details a non-hydrolytic sol-gel condensation to create high-refractive-index LED encapsulants, utilizing DEMS and diphenylsilanediol (DPSD).
Step-by-Step Methodology:
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Precursor Mixing: In a two-neck flask equipped with a reflux condenser, mix 0.1 mol of DEMS and 0.1 mol of DPSD.
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Causality: DPSD provides bulky phenyl groups that elevate the refractive index and thermal stability of the final resin, while DEMS provides the reactive Si-H handles necessary for the final curing stage.
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Acidic Catalysis: Add an acidic catalyst (e.g., Amberlite IRA 400, 0.1 g per 0.1 mol of DEMS) and heat the mixture to 100 °C.
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Causality: Acidic conditions are deliberately chosen over basic conditions because acids favor the formation of linear or lightly branched oligomers, preventing premature, uncontrollable gelation (crashing out) of the resin.
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Byproduct Removal: Purge the system continuously with N₂ gas during the reaction.
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Causality: The condensation between the ethoxy groups of DEMS and the hydroxyl groups of DPSD produces ethanol/methanol. Purging removes this byproduct, driving the thermodynamic equilibrium strictly toward polymer propagation according to Le Chatelier's principle.
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Self-Validation & Filtration:
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Self-Validation Check: Monitor the mass of the reaction vessel. The reaction is deemed complete when the mass loss matches the theoretical yield of the displaced alcohol byproduct.
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Once validated, cool the mixture and filter through a 0.45 µm Teflon membrane to remove the solid Amberlite catalyst, yielding a clear, viscous hydrogen-oligosiloxane resin.
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Safety, Storage, and Handling Directives
As an application scientist, I cannot overstate the importance of rigorous safety controls when handling DEMS:
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Flammability: With a flash point of 1 °C, DEMS vapors can easily ignite at room temperature. All transfers must be done using Schlenk line techniques or within a glovebox.
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Storage: Store strictly at room temperature in a tightly sealed container, ideally over activated 4Å molecular sieves to scavenge trace moisture. Exposure to ambient humidity will lead to the slow evolution of ethanol and the irreversible polymerization of the reagent into a useless, glassy solid.
References
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PubChem . "Methyldiethoxysilane | C5H14O2Si | CID 74848". National Center for Biotechnology Information. Available at:[Link]
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Buslov, I., et al. "Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes". Infoscience - EPFL. Available at:[Link] (Derived from grounding data).
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Bae, J., et al. "High performance encapsulant for light-emitting diodes (LEDs) by a sol–gel derived hydrogen siloxane hybrid". KOASAS - KAIST. Available at:[Link] (Derived from grounding data).
